1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione
Overview
Description
“1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” is a compound with the CAS Number: 69123-94-0 . It has been used in trials studying the treatment of Small Intestine Lymphoma, Stage IV Mantle Cell Lymphoma, Waldenström Macroglobulinemia, Splenic Marginal Zone Lymphoma, and Recurrent Mantle Cell Lymphoma, among others .
Molecular Structure Analysis
The molecular formula of this compound is C9H11FN2O5 . The IUPAC name is 1- [ (2 R ,3 S ,4 R ,5 R )-3-fluoro-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione . The InChI code is 1S/C9H11FN2O5/c10-6-7 (15)4 (3-13)17-8 (6)12-2-1-5 (14)11-9 (12)16/h1-2,4,6-8,13,15H,3H2, (H,11,14,16)/t4-,6+,7-,8-/m1/s1 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 246.19 g/mol . The storage temperature is room temperature .
Scientific Research Applications
Mechanistic Insights and Antiviral Potency
Fluorine substitution in nucleotide analogues, such as the 5-position on the pyrimidine ring, significantly alters kinetic parameters for nucleotide incorporation by HIV-1 reverse transcriptase. This modification enhances the overall efficiency of nucleotide incorporation during DNA and RNA synthesis, potentially explaining the potency of these nucleosides against HIV-1. The steric and electrostatic effects introduced by fluorine substitution are crucial for understanding the drug resistance mechanisms and developing more effective antiviral agents (Ray et al., 2003).
Cancer Treatment and Personalized Medicine
Developments in fluorine chemistry have contributed significantly to the precise use of fluorinated pyrimidines (FPs) in cancer treatment. The review by Gmeiner (2020) emphasizes methods for synthesizing 5-fluorouracil (5-FU) and its impact on nucleic acid structure and dynamics, highlighting the roles of various enzymes in FP cytotoxicity. These insights pave the way for personalized medicine approaches, using polymeric FPs for targeted cancer therapy (Gmeiner, 2020).
Structural and Thermodynamic Basis for Anticancer Activity
The incorporation of antimetabolites, such as fluorinated pyrimidines, into DNA affects its structure and stability. This perturbation has implications for DNA replication and repair, offering a structural and thermodynamic basis for the anticancer activity of antipyrimidines. Understanding these interactions is key for designing effective cancer chemotherapy strategies and novel anticancer drugs (Gmeiner, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h1,3,6-8,10,15-16H,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEGMPUOCRQFRV-IBCQBUCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914829 | |
Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione | |
CAS RN |
95740-26-4 | |
Record name | 5-Ethynyl-1-(3-fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095740264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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